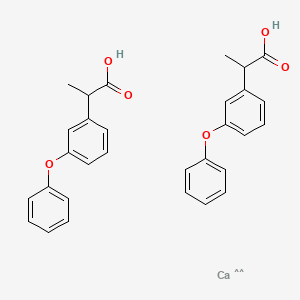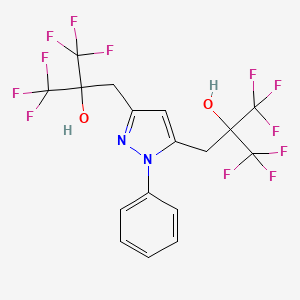
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- is a complex organic compound with the molecular formula C17H12F12N2O2 and a molecular weight of 504.31 g/mol . This compound is known for its unique structure, which includes multiple trifluoromethyl groups, making it highly fluorinated. It is also referred to as 3,5-Bis((2-hydroxy-3,3,3-trifluoro-2-trifluoromethyl)propyl)-1-phenyl pyrazole .
Vorbereitungsmethoden
The synthesis of 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves several steps. One common method includes the reaction of 1-phenyl-3,5-dihydroxy pyrazole with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the pure compound .
Analyse Chemischer Reaktionen
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s highly fluorinated structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have significant effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- can be compared with other fluorinated pyrazole derivatives, such as:
3,5-Difluoropyrazole: Lacks the extensive trifluoromethylation, resulting in different chemical and biological properties.
1-Phenyl-3,5-dihydroxy pyrazole: The precursor in the synthesis of the target compound, with different reactivity and applications.
Trifluoromethyl pyrazole: A simpler structure with fewer trifluoromethyl groups, leading to different physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
102129-14-6 |
|---|---|
Molekularformel |
C17H12F12N2O2 |
Molekulargewicht |
504.27 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-[[2-phenyl-5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyrazol-3-yl]methyl]propan-2-ol |
InChI |
InChI=1S/C17H12F12N2O2/c18-14(19,20)12(32,15(21,22)23)7-9-6-11(31(30-9)10-4-2-1-3-5-10)8-13(33,16(24,25)26)17(27,28)29/h1-6,32-33H,7-8H2 |
InChI-Schlüssel |
WJEFGRXHPTVCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


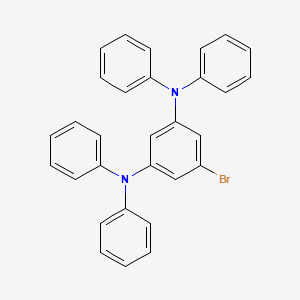
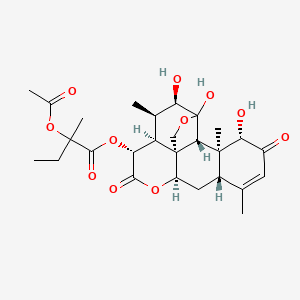
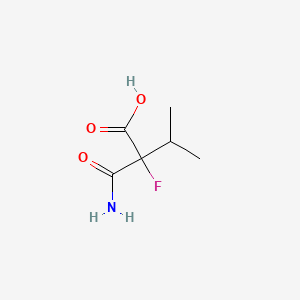
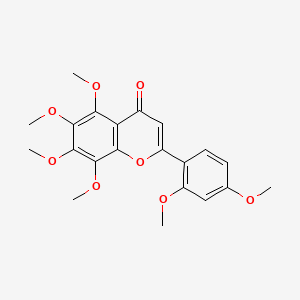
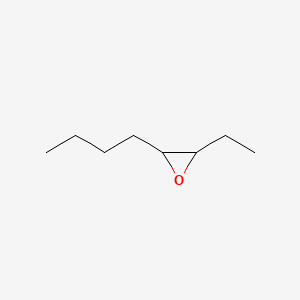
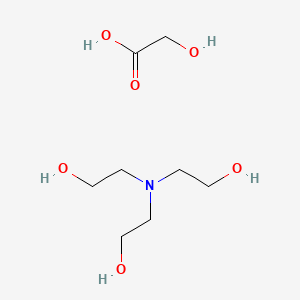
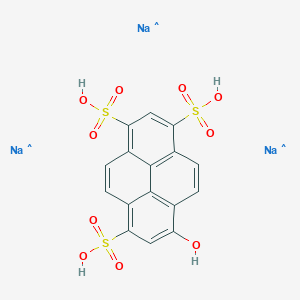
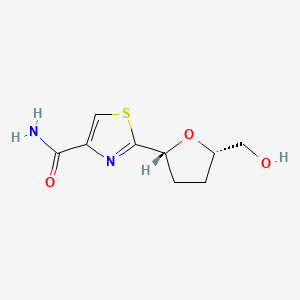
![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)


